Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the triazole ring. The final step involves esterification with methanol to produce the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methoxy or ethoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antifungal agent.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
- Ethyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
- Methyl 2-(3-(3-ethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
Comparison: Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
Biological Activity
Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C13H17N3O4S
- Molecular Weight : 305.35 g/mol
- Physical State : Solid
This compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds related to this structure have demonstrated MIC values ranging from 15.67 to 31.25 µM against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
A | S. aureus | 15.67 |
B | E. faecalis | 31.25 |
Anticancer Activity
In vitro studies have indicated that methylated triazole derivatives possess anticancer properties. For example, one study reported that derivatives with similar structures showed potent cytotoxic effects against cancer cell lines at concentrations below 50 µg/mL .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in microbial growth and cancer cell proliferation. The inhibition of the DprE1 protein has been highlighted as a potential mechanism for antimycobacterial activity .
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized triazole derivatives indicated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics like chloramphenicol .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving mouse fibroblast cells (3T3), compounds structurally related to this compound were tested using the MTT assay. Concentrations of up to 50 µg/mL showed acceptable viability levels, suggesting a favorable safety profile for further development .
Properties
Molecular Formula |
C14H17N3O4 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl 2-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C14H17N3O4/c1-4-21-12-7-10(5-6-11(12)19-2)14-15-9-17(16-14)8-13(18)20-3/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
ZWJBDMBQUOJRBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(C=N2)CC(=O)OC)OC |
Origin of Product |
United States |
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